4-Ethoxybenzonitrile
Overview
Description
4-Ethoxybenzonitrile is a chemical compound that is structurally related to benzonitrile derivatives, where an ethoxy group is attached to the benzene ring. Although the provided papers do not directly discuss 4-ethoxybenzonitrile, they do provide insights into the chemistry of similar compounds, such as 4-methoxybenzonitrile and 4-hydroxybenzonitrile, which can be used to infer some aspects of the behavior and properties of 4-ethoxybenzonitrile.
Synthesis Analysis
The synthesis of related compounds, such as 3-methoxy-4-chloro-5-nitrobenzonitrile, has been reported through various methods, including the use of vanillin as a starting material . Similarly, 4-ethoxybenzonitrile could be synthesized through analogous methods, potentially starting from ethoxybenzene derivatives and introducing the nitrile group through suitable reagents and conditions.
Molecular Structure Analysis
Studies on the molecular structure of 4-hydroxybenzonitrile and its anion have been conducted using IR spectra and ab initio calculations . These studies reveal the impact of substituents on the benzene ring and the electronic distribution within the molecule. For 4-ethoxybenzonitrile, the ethoxy group would contribute to the electron density of the aromatic ring through its electron-donating effect, potentially affecting the molecule's reactivity and physical properties.
Chemical Reactions Analysis
The chemical behavior of 4-methoxybenzonitrile in the presence of various reagents has been investigated, showing the formation of hydrogen-bonded complexes and the influence of such interactions on the molecule's electronic states . 4-Ethoxybenzonitrile may undergo similar interactions, with the ethoxy group potentially affecting the molecule's reactivity and the types of complexes it can form.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives can be significantly influenced by their substituents. For instance, the conversion of 4-hydroxybenzonitrile into its oxyanion leads to noticeable changes in the IR spectra and structural parameters . By analogy, the ethoxy group in 4-ethoxybenzonitrile would affect its physical properties, such as solubility, melting point, and boiling point, as well as its spectral characteristics.
Scientific Research Applications
4-Ethoxybenzonitrile is a type of organic compound that falls under the category of phenoxy compounds . While specific applications in scientific research fields are not readily available in the sources I have access to, here are some potential applications based on its properties and related compounds:
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Organic Synthesis : 4-Ethoxybenzonitrile can be used as a building block in organic synthesis due to its structure and properties . It can participate in various chemical reactions to form more complex molecules.
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Solvent : Similar to Benzonitrile, 4-Ethoxybenzonitrile could potentially be used as a solvent in laboratory settings .
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Precursor to Derivatives : Benzonitrile, a similar compound, is known to react with amines to afford N-substituted benzamides after hydrolysis . 4-Ethoxybenzonitrile could potentially have similar reactivity.
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Preparation of Diphenylmethanimine : Benzonitrile can act as a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis . It’s possible that 4-Ethoxybenzonitrile could be used in a similar manner.
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Coordination Complexes : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile . 4-Ethoxybenzonitrile might have similar properties.
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Green Synthesis : Benzonitrile can be prepared from benzaldehyde and hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of 4-Ethoxybenzonitrile.
4-Ethoxybenzonitrile is a type of organic compound that falls under the category of phenoxy compounds . While specific applications in scientific research fields are not readily available in the sources I have access to, here are some potential applications based on its properties and related compounds:
-
Organic Synthesis : 4-Ethoxybenzonitrile can be used as a building block in organic synthesis due to its structure and properties . It can participate in various chemical reactions to form more complex molecules.
-
Solvent : Similar to Benzonitrile, 4-Ethoxybenzonitrile could potentially be used as a solvent in laboratory settings .
-
Precursor to Derivatives : Benzonitrile, a similar compound, is known to react with amines to afford N-substituted benzamides after hydrolysis . 4-Ethoxybenzonitrile could potentially have similar reactivity.
-
Preparation of Diphenylmethanimine : Benzonitrile can act as a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis . It’s possible that 4-Ethoxybenzonitrile could be used in a similar manner.
-
Coordination Complexes : Benzonitrile forms coordination complexes with transition metals that are both soluble in organic solvents and conveniently labile . 4-Ethoxybenzonitrile might have similar properties.
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Green Synthesis : Benzonitrile can be prepared from benzaldehyde and hydroxylamine hydrochloride . This method could potentially be adapted for the synthesis of 4-Ethoxybenzonitrile.
Safety And Hazards
4-Ethoxybenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-ethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRLUGQMEZZDIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179806 | |
Record name | 4-Ethoxybenzoic acid nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybenzonitrile | |
CAS RN |
25117-74-2 | |
Record name | 4-Ethoxybenzoic acid nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethoxybenzoic acid nitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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